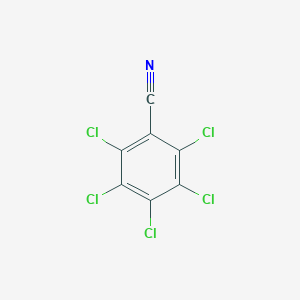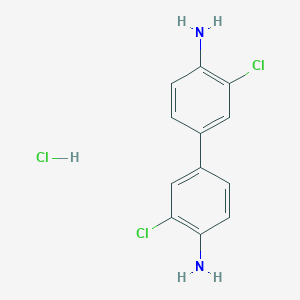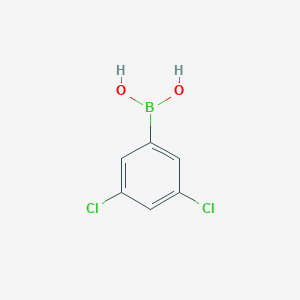
Ácido 3,5-diclorofenilborónico
Descripción general
Descripción
3,5-Dichlorophenylboronic acid is an organoboron compound with the chemical formula Cl2C6H3B(OH)2. It is a white to off-white powder that is soluble in methanol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Aplicaciones Científicas De Investigación
3,5-Dichlorophenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
3,5-Dichlorophenylboronic Acid is an intermediate for the synthesis of various pharmaceutical compounds . It is used in the Suzuki-Miyaura cross-coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through several chemical reactions. These include Suzuki-Miyaura cross-coupling , trifluoromethylation , intramolecular aromatic carbenoid insertion of biaryldiazoacetates , cyanation for the synthesis of aromatic nitriles , and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .
Biochemical Pathways
The compound is involved in various biochemical pathways. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction , which is a type of palladium-catalyzed cross coupling reaction. This reaction is a key step in the synthesis of many organic compounds .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.
Result of Action
The compound’s action results in the synthesis of various pharmaceutical compounds . For example, it has been found to facilitate the transport of various ribonucleosides in and out of liposomes (artificial cells) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability. The compound’s reactivity may also be affected by the presence of other chemicals in its environment.
Análisis Bioquímico
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing 1,2 or 1,3-diol motifs .
Cellular Effects
Boronic acids are known to influence cell function by interacting with various biomolecules within the cell .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Boronic acids are known to interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dichlorophenylboronic acid can be synthesized through several methods. One common approach involves the lithiation of 3,5-dichlorophenyl halides followed by the reaction with a boron-containing reagent such as trimethyl borate. The reaction typically occurs under an inert atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 3,5-Dichlorophenylboronic acid often involves large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are catalyzed by palladium complexes and require precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichlorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form corresponding hydrocarbons.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Formation of 3,5-dichlorophenol.
Reduction: Formation of 3,5-dichlorobenzene.
Substitution: Formation of various biaryl compounds.
Comparación Con Compuestos Similares
- 3,4-Dichlorophenylboronic acid
- 3,5-Difluorophenylboronic acid
- 4-Chlorophenylboronic acid
- Phenylboronic acid
Comparison: 3,5-Dichlorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers enhanced stability and reactivity in Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYRKAIKWFHQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370222 | |
| Record name | 3,5-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67492-50-6 | |
| Record name | 3,5-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichlorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most stable conformation of 3,5-Dichlorophenylboronic acid, and how was this determined?
A: Density Functional Theory (DFT) calculations using the B3LYP method and 6-311++G(d,p) basis set revealed that the ct form is the most stable conformer of 3,5-Dichlorophenylboronic acid. [] This conclusion arises from comparing the calculated energies of the three possible conformers. You can find a detailed analysis of the conformational analysis in the research article available here: .
Q2: How does 3,5-Dichlorophenylboronic acid interact with lipid bilayers, and what is the significance of this interaction?
A: Research shows that 3,5-Dichlorophenylboronic acid can facilitate the transport of ribonucleosides across lipid bilayers. [] This transport is attributed to the formation of a lipophilic, trigonal boronate ester between the boronic acid and the ribonucleoside. This interaction allows the complex to traverse the lipid bilayer, effectively transporting the ribonucleoside. The study exploring this interaction in detail is available here: .
Q3: What spectroscopic techniques were used to characterize 3,5-Dichlorophenylboronic acid, and what information do they provide?
A: Researchers utilized Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to analyze 3,5-Dichlorophenylboronic acid in its solid phase. [] These techniques provide insights into the vibrational modes of the molecule, which are then compared to theoretically calculated vibrations to confirm the structural assignments and understand the molecule's vibrational characteristics. For a comprehensive analysis of the spectroscopic data and its interpretation, refer to: .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
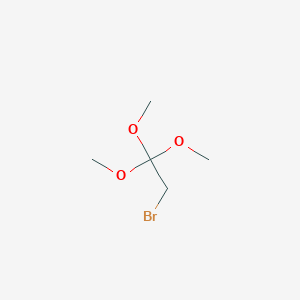
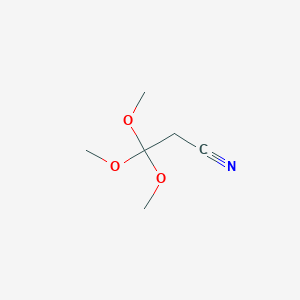
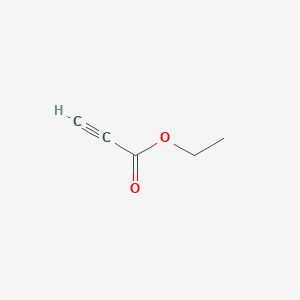


![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)
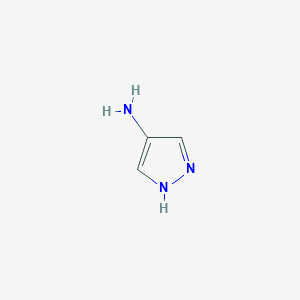
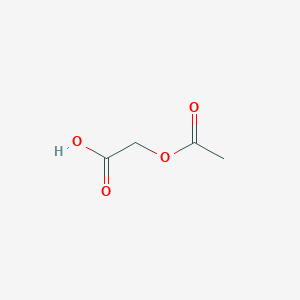
![(E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester](/img/structure/B42968.png)
